molecular formula C28H36N2O2 B11317175 N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11317175
M. Wt: 432.6 g/mol
InChI Key: GWPWSUHRRKBVLL-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and a tert-butylphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the benzofuran core, which can be synthesized via cyclization reactions involving substituted phenols and aldehydes. The tert-butylphenyl group can be introduced through Friedel-Crafts alkylation, while the pyrrolidine ring can be added via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and precise control of reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to the presence of the 3,5,6-trimethyl substitution pattern on the benzofuran core. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C28H36N2O2

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-pyrrolidin-1-ylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C28H36N2O2/c1-18-15-23-20(3)26(32-25(23)16-19(18)2)27(31)29-17-24(30-13-7-8-14-30)21-9-11-22(12-10-21)28(4,5)6/h9-12,15-16,24H,7-8,13-14,17H2,1-6H3,(H,29,31)

InChI Key

GWPWSUHRRKBVLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N4CCCC4

Origin of Product

United States

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